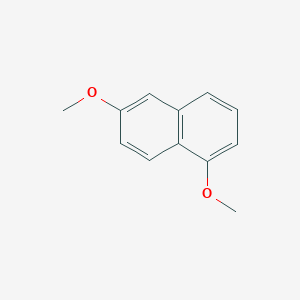

1,6-Dimethoxynaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167477. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

1,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUFUWIWCCOVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304821 | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-49-0 | |

| Record name | 3900-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,6-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dimethoxynaphthalene is a significant, yet nuanced, bicyclic aromatic ether. As an important chemical intermediate, its utility spans the synthesis of pharmacologically active molecules, dyestuffs, and advanced materials.[1][2] A thorough understanding of its chemical properties—from its molecular architecture and spectroscopic signature to its reactivity patterns—is paramount for its effective application in research and development. This guide provides a comprehensive exploration of this compound, consolidating critical data on its synthesis, characterization, and chemical behavior. We delve into the causality behind its synthetic protocols and reactivity, offering field-proven insights grounded in established chemical principles to empower researchers in leveraging this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound (also referred to as 2,5-dimethoxynaphthalene in older literature) is one of ten constitutional isomers of dimethoxynaphthalene.[1] Its structure consists of a naphthalene core substituted with two methoxy (-OCH₃) groups at the C1 and C6 positions. This substitution pattern results in an asymmetric molecule, influencing its physical properties and chemical reactivity. The electron-donating nature of the methoxy groups significantly activates the naphthalene ring system towards electrophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₂ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| CAS Number | 3900-49-0 | [3] |

| Appearance | White to pale yellow or brown crystalline powder | [4] |

| Melting Point | 58-61 °C | [3][5] |

| Boiling Point | 123 °C (at reduced pressure) | [3] |

| Canonical SMILES | COc1ccc2c(c1)cccc2OC | [6] |

| InChI Key | RBUFUWIWCCOVOS-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The most efficient and widely adopted method for synthesizing this compound is the O-dimethylation of 1,6-dihydroxynaphthalene (1,6-DHN). This reaction typically employs the Williamson ether synthesis methodology, using dimethyl sulfate (DMS) as the methylating agent in the presence of a base.[5]

Causality in Synthetic Protocol Design

The success of this synthesis hinges on carefully controlling several reaction parameters to maximize yield and purity while minimizing side reactions.

-

Choice of Base and Addition Method : Sodium hydroxide (NaOH) is a common and effective base. The method of its addition is critical; slow, dropwise addition of an aqueous NaOH solution to the reaction mixture containing 1,6-DHN and DMS is superior to adding all the base at once.[5] This slow addition maintains a controlled pH, mitigating the rapid hydrolysis of dimethyl sulfate and preventing the oxidation of the electron-rich dihydroxynaphthalene substrate under highly basic conditions.[5]

-

Solvent System : Ethanol is often the solvent of choice, as it provides good solubility for the 1,6-DHN substrate.[5] Phase-transfer catalysts, such as quaternary ammonium salts, can be employed in biphasic systems (e.g., petroleum ether and aqueous NaOH) to facilitate the reaction between the water-soluble base and the organic-soluble reactants.[7]

-

Control of Oxidation : 1,6-DHN is susceptible to oxidation, which can lead to the formation of colored impurities and lower the yield. To prevent this, the reaction is often carried out under an inert nitrogen atmosphere. Additionally, a reducing agent like sodium dithionite (Na₂S₂O₄) can be added as an antioxidant.[5]

-

Stoichiometry : An excess of dimethyl sulfate is typically used (e.g., a molar ratio of DMS to 1,6-DHN of 2.4:1) to ensure complete dimethylation and to compensate for any loss due to hydrolysis.[5]

Optimized Experimental Protocol for O-Dimethylation

The following protocol is an optimized, self-validating system for the high-yield synthesis of this compound.[5]

Step-by-Step Methodology:

-

Setup : In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,6-dihydroxynaphthalene (100 mmol, 16.02 g) and a small amount of sodium dithionite in ethanol (50 mL).

-

Reagent Addition : Add dimethyl sulfate (240 mmol, 30.28 g) to the solution.

-

Base Addition : While maintaining the reaction temperature at 45 °C using a water bath, slowly add a 4 M aqueous solution of sodium hydroxide (264 mmol) dropwise over 90 minutes.

-

Reaction Completion : After the addition is complete, increase the temperature to 65 °C and stir for an additional 60 minutes.

-

Precipitation : Add water (60 mL) to the reaction mixture to precipitate the product.

-

Isolation : Cool the mixture to room temperature, and collect the precipitate by filtration.

-

Drying : Dry the collected solid in a vacuum oven at 45 °C to afford this compound as a yellowish powder.

This optimized process can achieve yields exceeding 99% with a purity of over 98%, often eliminating the need for further purification.[5]

Synthesis Workflow Diagram

Caption: Optimized workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While a publicly available, experimentally verified spectrum for this compound is not readily found in major databases, its spectral characteristics can be reliably predicted based on established principles and data from isomeric compounds.[2][6]

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. The electron-donating methoxy groups cause a significant upfield shift (to lower ppm values) for the protons and carbons on the naphthalene ring, particularly those at ortho and para positions relative to the substituent.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.2-7.3 | d |

| H-3 | ~7.3-7.4 | t |

| H-4 | ~7.8-7.9 | d |

| H-5 | ~7.1-7.2 | d |

| H-7 | ~7.1-7.2 | dd |

| H-8 | ~7.6-7.7 | d |

| -OCH₃ (C1) | ~3.9-4.0 | s |

| -OCH₃ (C6) | ~3.9-4.0 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~157 |

| C-2 | ~105 |

| C-3 | ~120 |

| C-4 | ~127 |

| C-4a | ~124 |

| C-5 | ~103 |

| C-6 | ~156 |

| C-7 | ~118 |

| C-8 | ~129 |

| C-8a | ~135 |

| -OCH₃ (C1) | ~55 |

| -OCH₃ (C6) | ~55 |

Note: These are predicted values. Actual experimental values may vary slightly. The numbering of the naphthalene ring is standard IUPAC nomenclature.

Chemical Reactivity

The two methoxy groups on the naphthalene core are strong activating, ortho, para-directing groups due to their powerful +R (resonance) effect. This makes the this compound ring system highly electron-rich and susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is determined by a combination of electronic and steric factors.

Electrophilic Aromatic Substitution (EAS)

The positions most activated towards electrophilic attack are those ortho and para to the methoxy groups.

-

For the C1-methoxy group : Positions C2 (ortho) and C4 (para) are strongly activated.

-

For the C6-methoxy group : Positions C5 and C7 (ortho) are activated.

Of these, the C2, C4, and C5 positions are predicted to be the most reactive sites. The C4 and C5 positions are generally favored due to a combination of strong electronic activation and reduced steric hindrance compared to the C2 and C7 positions. The precise outcome can be highly dependent on the specific electrophile and reaction conditions (e.g., solvent, temperature), which can favor either the kinetically or thermodynamically controlled product.[8][9]

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Common EAS Reactions:

-

Bromination : Due to the high activation of the ring, bromination can often proceed even without a strong Lewis acid catalyst. The reaction with Br₂ in a solvent like dichloromethane is expected to yield primarily 4-bromo-1,6-dimethoxynaphthalene and/or 5-bromo-1,6-dimethoxynaphthalene.

-

Friedel-Crafts Acylation : This reaction, using an acyl chloride or anhydride with a Lewis acid (e.g., AlCl₃), introduces an acyl group. The regioselectivity is highly sensitive to reaction conditions. In non-polar solvents at low temperatures (kinetic control), acylation often occurs at the most electronically activated site (likely C4 or C5). In more polar solvents like nitrobenzene at higher temperatures (thermodynamic control), the reaction can favor the formation of the most stable isomer.[9]

-

Formylation : The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for formylating electron-rich aromatic rings.[9] For this compound, this would introduce a -CHO group, likely at the C4 or C5 position, providing a key intermediate for further synthetic transformations.

Oxidation

The electron-rich nature of this compound makes it susceptible to oxidation.

-

Anodic Oxidation : Electrochemical oxidation in methanolic potassium hydroxide is a powerful method for converting methoxylated naphthalenes into quinone bisketals.[2] This reaction proceeds via an EECrCp (Electronation-Electronation-Chemical reaction-Chemical reaction-Protonation) mechanism, where the aromatic ring is first oxidized to a radical cation.[2] This method offers a direct route to valuable synthetic intermediates that are often difficult to prepare via traditional chemical methods.

-

Biological Oxidation : Microbial systems, such as the bacterium Sphingomonas paucimobilis, are capable of oxidizing substituted naphthalenes. The metabolism can proceed either via monoxygenation of the aromatic ring or dioxygenation, leading to the formation of methylnaphthoates and methylsalicylates.[10]

Applications in Drug Development

This compound is a crucial building block in medicinal chemistry. Its most notable application is in the synthesis of 5-methoxy-2-tetralone .[5] This tetralone derivative is a key pharmacophore and intermediate in the production of drugs for treating central nervous system disorders, including depression, schizophrenia, and Parkinson's disease.[5] The naphthalene scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The functionalization of the this compound core through the reactions described above allows for the systematic exploration of chemical space in the design of novel therapeutic agents.

Conclusion

This compound is a highly activated aromatic intermediate with a rich and predictable, yet tunable, chemical reactivity. Its synthesis is well-established and can be performed in high yield and purity through optimized O-methylation protocols. The dual methoxy substitution pattern dictates a distinct regioselectivity in electrophilic aromatic substitution reactions, which can be exploited to generate specific isomers for targeted applications. As a key precursor in the synthesis of neurologically active compounds, a deep understanding of the chemical properties of this compound provides a powerful foundation for innovation in drug discovery and materials science.

References

- 1. 1,6-Dimethylnaphthalene | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (4-Bromophenyl)(3,6-dimethoxy-2-naphthyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. youtube.com [youtube.com]

- 8. 1,6-DIMETHYLNAPHTHALENE(575-43-9) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Synthesis of 1,6-Dimethoxynaphthalene: An In-depth Technical Guide for Pharmaceutical and Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,6-dimethoxynaphthalene from 1,6-dihydroxynaphthalene. Primarily focusing on the robust and widely adopted Williamson ether synthesis, this document delves into the mechanistic underpinnings, optimization of reaction parameters, and detailed experimental protocols. Aimed at researchers, scientists, and professionals in drug development, this guide offers practical insights into reagent selection, safety considerations, and product characterization. Furthermore, it explores the significance of this compound as a key intermediate in the synthesis of pharmacologically active molecules, thereby providing essential context for its preparation.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (1,6-DMN) is a vital organic intermediate, playing a crucial role in the synthesis of a variety of fine chemicals, dyes, and photographic materials.[1] Its structural motif is a key building block in the development of pharmaceuticals. A prominent application of 1,6-DMN is in the synthesis of 5-methoxy-2-tetralone, a critical precursor for the drug Rotigotine.[2][3][4] Rotigotine, a non-ergot dopamine agonist, is utilized in the treatment of Parkinson's disease, highlighting the importance of an efficient and scalable synthesis of 1,6-DMN.[3]

This guide will provide a detailed exploration of the most common and effective method for the preparation of this compound: the O-dimethylation of 1,6-dihydroxynaphthalene.

The Synthetic Pathway: Williamson Ether Synthesis

The conversion of 1,6-dihydroxynaphthalene to this compound is archetypally achieved through the Williamson ether synthesis. This venerable yet highly effective reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The core of this transformation involves the deprotonation of the hydroxyl groups of 1,6-dihydroxynaphthalene by a suitable base to form a more nucleophilic naphthoxide species. This intermediate then undergoes nucleophilic attack on a methylating agent to yield the desired diether.

Reaction Mechanism

The mechanism of the Williamson ether synthesis is a classic SN2 pathway.[5] In the context of synthesizing this compound, the process can be delineated as follows:

-

Deprotonation: The phenolic protons of 1,6-dihydroxynaphthalene are acidic and are readily abstracted by a strong base, such as sodium hydroxide, to form the disodium 1,6-naphthoxide. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The resulting naphthoxide ion, with its high electron density on the oxygen atoms, acts as the nucleophile. It attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate).

-

Transition State and Product Formation: The reaction proceeds through a concerted transition state where the new C-O bond is forming simultaneously as the bond between the methyl group and the leaving group is breaking. This backside attack results in the formation of the ether linkage and the departure of the leaving group. This process occurs sequentially for both hydroxyl groups to yield the final product, this compound.

Diagram of the Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

In-Depth Experimental Protocol

The following protocol is an optimized procedure for the synthesis of this compound, designed for high yield and purity.[1]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,6-Dihydroxynaphthalene | 160.17 | 16.02 g | 100 mmol |

| Dimethyl Sulfate (DMS) | 126.13 | 27.75 g (20.8 mL) | 220 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 10.56 g | 264 mmol |

| Ethanol | 46.07 | 50 mL | - |

| Sodium Dithionite (Na₂S₂O₄) | 174.11 | small amount | - |

| Water | 18.02 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 16.02 g (100 mmol) of 1,6-dihydroxynaphthalene and a small amount of sodium dithionite (as an antioxidant) in 50 mL of ethanol.

-

Addition of Methylating Agent: To this solution, add 27.75 g (220 mmol) of dimethyl sulfate.

-

Base Addition: Prepare a solution of 10.56 g (264 mmol) of sodium hydroxide in water. Slowly add the aqueous NaOH solution to the reaction mixture over a period of 90 minutes while maintaining the temperature at 45 °C using a water bath.

-

Reaction Completion: After the addition of the base is complete, raise the temperature to 65 °C and continue stirring for an additional 60 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Add 60 mL of water to precipitate the product.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is paramount for ensuring the success of the synthesis.

1,6-Dihydroxynaphthalene

-

Appearance: Off-white to beige powder.

-

Melting Point: 130-133 °C[6]

-

Spectroscopic Data:

-

¹H NMR: Spectral data can be found in various databases for comparison.

-

¹³C NMR: The 13C NMR spectrum shows characteristic peaks for the naphthalene core and the hydroxyl-substituted carbons.[7]

-

IR (KBr): A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, along with aromatic C-H and C=C stretching vibrations.[8]

-

This compound

-

Appearance: White to off-white solid.

-

Melting Point: 56-60 °C[9]

-

Spectroscopic Data:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the naphthalene ring and a singlet for the two equivalent methoxy groups.

-

¹³C NMR: The spectrum will display signals for the naphthalene carbons and a peak corresponding to the methoxy carbons.[10]

-

IR (KBr): Disappearance of the broad O-H stretch and the appearance of C-O-C stretching vibrations for the ether linkages, in addition to the aromatic C-H and C=C signals.

-

Optimization and Causality of Experimental Choices

The efficiency of the Williamson ether synthesis for this compound is influenced by several factors. Understanding the rationale behind the choice of reagents and conditions is key to achieving high yields and purity.[1]

Choice of Methylating Agent

-

Dimethyl Sulfate (DMS): DMS is a highly effective and relatively inexpensive methylating agent, making it a common choice for industrial applications.[11] However, it is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.

-

Methyl Iodide (MeI): MeI is more reactive than DMS but is also more expensive and has a low boiling point.

-

Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent due to its lower toxicity and the fact that it produces non-toxic byproducts.[12][13] However, it typically requires higher temperatures and pressures to achieve comparable reactivity to DMS.[14][15]

| Methylating Agent | Pros | Cons |

| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective | Extremely toxic, corrosive |

| Methyl Iodide (MeI) | Very reactive | Expensive, volatile |

| Dimethyl Carbonate (DMC) | Low toxicity, environmentally friendly | Requires harsher conditions (higher T/P) |

Role of the Base and Solvent

-

Base: A strong base like sodium hydroxide is required to fully deprotonate the phenolic hydroxyl groups, thereby generating the nucleophilic naphthoxide. The concentration and rate of addition of the base can impact the reaction outcome.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Ethanol is a suitable solvent for this reaction, facilitating the dissolution of the starting materials.

Temperature and Reaction Time

The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they can also lead to side reactions. The optimized protocol suggests a controlled temperature profile for the addition and reaction phases to maximize yield and minimize impurities.[1]

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is mandatory.

-

1,6-Dihydroxynaphthalene: Causes skin and serious eye irritation. May cause respiratory irritation.[1][16]

-

Dimethyl Sulfate (DMS): Extremely toxic and carcinogenic. Fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[3][11][17] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Sodium Hydroxide (NaOH): Corrosive and causes severe skin burns and eye damage.[2][4][18][19] Handle with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure complete deprotonation by using a sufficient amount of fresh, high-quality base. Monitor the reaction by TLC to confirm the consumption of starting material. |

| Hydrolysis of the methylating agent | Add the base solution slowly to the reaction mixture containing the substrate and methylating agent to minimize premature hydrolysis of the latter. | |

| Formation of Mono-methylated Product | Insufficient methylating agent or base | Use a slight excess of the methylating agent and base to drive the reaction to completion. |

| Incomplete deprotonation of the second hydroxyl group | Ensure adequate mixing and sufficient reaction time to allow for the deprotonation and methylation of both hydroxyl groups. | |

| Product is Oily or Difficult to Crystallize | Presence of impurities | Purify the crude product using column chromatography on silica gel or by recrystallization from a different solvent system. |

Conclusion

The synthesis of this compound from 1,6-dihydroxynaphthalene via the Williamson ether synthesis is a well-established and efficient method. By carefully controlling reaction parameters such as the choice of methylating agent, base, solvent, and temperature, high yields of the desired product can be achieved. The importance of this compound as a precursor to valuable pharmaceuticals underscores the need for a thorough understanding of its synthesis. This guide provides the necessary technical details and practical insights to enable researchers to successfully and safely perform this important chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 1,6-ジヒドロキシナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,6-Dihydroxynaphthalene(575-44-0) 13C NMR [m.chemicalbook.com]

- 8. 1,6-Dihydroxynaphthalene [webbook.nist.gov]

- 9. 1,6-二甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,6-Dimethoxynaphthalene | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. iris.unive.it [iris.unive.it]

- 16. rsc.org [rsc.org]

- 17. This compound | 3900-49-0 | FD22206 | Biosynth [biosynth.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Data of 1,6-Dimethoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1,6-dimethoxynaphthalene. Due to the limited availability of published experimental spectra for this compound in prominent public databases, this guide also includes comparative data from its isomers, 1,5-dimethoxynaphthalene and 2,6-dimethoxynaphthalene, to serve as a valuable reference. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in obtaining and interpreting spectral data.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . Its structure consists of a naphthalene core substituted with two methoxy groups at positions 1 and 6. The arrangement of these substituents influences the molecule's electronic properties and, consequently, its spectroscopic characteristics. Understanding the NMR, IR, and MS data is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including organic synthesis and medicinal chemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating effect of the methoxy groups and their positions on the naphthalene ring.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Separate signals are expected for each unique carbon atom in the naphthalene ring and the methoxy groups.

Comparative NMR Data for Dimethoxynaphthalene Isomers:

To provide a reference, the following tables summarize the reported ¹H and ¹³C NMR data for 1,5-dimethoxynaphthalene and 2,6-dimethoxynaphthalene.

Table 1: ¹H NMR Spectral Data of Dimethoxynaphthalene Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1,5-Dimethoxynaphthalene | CDCl₃ | Data not readily available in a compiled format. |

| 2,6-Dimethoxynaphthalene | CDCl₃ | 7.71 (d, 2H), 7.14 (dd, 2H), 7.08 (d, 2H), 3.92 (s, 6H) |

Table 2: ¹³C NMR Spectral Data of Dimethoxynaphthalene Isomers

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1,5-Dimethoxynaphthalene | CDCl₃ | Data not readily available in a compiled format. |

| 2,6-Dimethoxynaphthalene | CDCl₃ | 155.8, 129.5, 127.8, 119.1, 106.9, 55.4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (188.22).

Table 4: Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 188 |

| [M-CH₃]⁺ | 173 |

| [M-OCH₃]⁺ | 157 |

| [M-CH₃-CO]⁺ | 145 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 s

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has summarized the expected spectroscopic characteristics of this compound and provided detailed experimental protocols for data acquisition. While experimental spectra for this compound are not readily found in major public databases, the comparative data from its isomers and the provided methodologies offer a solid foundation for researchers working with this compound. The presented workflow for spectroscopic analysis provides a clear roadmap for the structural characterization of organic molecules.

Solubility Profile of 1,6-Dimethoxynaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,6-dimethoxynaphthalene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative solubility information and details established experimental protocols for determining the solubility of this compound. This guide is intended to provide a framework for researchers to generate specific, quantitative data for their applications.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is an aromatic ether, possessing a nonpolar naphthalene core and two moderately polar methoxy groups. Its solubility is therefore dependent on the interplay of these structural features with the polarity of the solvent.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Solvents (e.g., Hexane, Toluene, Benzene) | Likely Soluble | The non-polar naphthalene core will interact favorably with non-polar solvents via London dispersion forces. |

| Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran) | Likely Soluble | These solvents can engage in dipole-dipole interactions with the methoxy groups and also interact with the aromatic system. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Likely Soluble | The methoxy groups can act as hydrogen bond acceptors, facilitating dissolution in alcohols.[1] |

| Ethers (e.g., Diethyl ether) | Likely Soluble | The principle of "like dissolves like" suggests good solubility in other ethers.[1] |

| Halogenated Solvents (e.g., Chloroform) | Soluble | Chloroform is a good solvent for many aromatic compounds.[1] |

| Aqueous Solvents (e.g., Water) | Limited Solubility | The large, non-polar naphthalene structure dominates, leading to poor solubility in water.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for two common and effective techniques for determining the solubility of a solid organic compound like this compound.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed evaporation dish or beaker

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-resistant filter. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume or mass of the solution transferred.

-

Carefully evaporate the solvent in a fume hood. Gentle heating or a stream of inert gas can be used to accelerate this process.

-

Once the solvent is completely removed, place the evaporation dish containing the solid residue in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent ( g/100 g), grams of solute per liter of solvent (g/L), or moles of solute per liter of solvent (mol/L).

-

Caption: Experimental workflow for the gravimetric determination of solubility.

UV-Visible Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light, such as this compound, due to its aromatic structure. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

UV-Visible spectrophotometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the procedure described in the gravimetric method (steps 1a-1e) to prepare a saturated solution of this compound at a controlled temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the supernatant from the saturated solution using a syringe and filter it into a volumetric flask.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Caption: Workflow for determining solubility using UV-Visible spectroscopy.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, its chemical structure suggests good solubility in a wide range of non-polar and polar organic solvents, and limited solubility in water. For applications requiring precise solubility values, the experimental protocols for gravimetric and UV-Visible spectroscopic methods provided in this guide offer robust frameworks for their determination. The generation and dissemination of such quantitative data would be a valuable contribution to the scientific community, particularly for researchers in medicinal chemistry and materials science.

References

Foreword: Unveiling the Luminescent Potential of a Versatile Scaffold

An In-Depth Technical Guide to the Photophysical Properties of 1,6-Dimethoxynaphthalene

To the researchers, chemists, and drug development pioneers, this document serves as a comprehensive guide to the photophysical landscape of this compound (1,6-DMN). Naphthalene derivatives form the backbone of numerous fluorescent probes and functional materials, valued for their intrinsic photophysical properties, environmental sensitivity, and synthetic versatility.[1][2] 1,6-DMN, with its specific substitution pattern, presents a unique yet underexplored scaffold.

This guide moves beyond a simple data sheet. As a Senior Application Scientist, my objective is to provide not just the "what" but the "why" and the "how." We will delve into the causality behind experimental design, establish self-validating protocols, and ground our understanding in authoritative scientific principles. This document is structured to empower you, the scientist, to confidently synthesize, characterize, and ultimately leverage the photophysical properties of this compound in your research endeavors.

Synthesis and Purification: Establishing a High-Purity Foundation

The journey into the photophysical characterization of any molecule begins with its synthesis and rigorous purification. Trace impurities can act as quenchers or emitters, severely compromising the accuracy of fluorescence measurements. The most reliable route to 1,6-DMN is the O-dimethylation of 1,6-dihydroxynaphthalene (1,6-DHN).[3][4][5]

An optimized, high-yield process has been established that can produce 1,6-DMN with over 98% purity, often eliminating the need for subsequent recrystallization.[3][4] The core of this process involves the reaction of 1,6-DHN with dimethyl sulfate (DMS) in the presence of sodium hydroxide.

Key Mechanistic & Process Insights:

-

Solvent Choice: Ethanol is an effective solvent for this reaction.[3]

-

Reagent Stoichiometry: A molar ratio of 1:2.4:2.64 for 1,6-DHN/DMS/NaOH is optimal to drive the reaction to completion while managing side reactions like the hydrolysis of DMS.[3][4]

-

Controlled Addition: The slow, dropwise addition of the aqueous NaOH solution to the ethanol solution containing 1,6-DHN and DMS is critical.[3][4] This maintains control over the reaction temperature and minimizes the hydrolysis and oxidation of reactants.[5]

-

Inert Atmosphere: Performing the reaction under a nitrogen atmosphere is recommended to prevent the oxidation of the dihydroxynaphthalene starting material, which can lead to colored impurities and lower yields.[4]

Experimental Protocol: Optimized Synthesis of this compound

This protocol is adapted from established literature to yield high-purity 1,6-DMN.[3][4]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, combine 1,6-dihydroxynaphthalene (100 mmol, 16.02 g) and dimethyl sulfate (240 mmol, 22.6 mL) in ethanol (50 mL).

-

Inerting: Flush the system with nitrogen gas.

-

Temperature Control: Immerse the flask in a thermostatic water bath maintained at 45 °C.

-

Base Addition: Slowly add a 4 M aqueous solution of NaOH (264 mmol in 66 mL) dropwise over 90 minutes while maintaining vigorous stirring and the internal temperature at 45 °C.

-

Reaction Completion: After the addition is complete, increase the temperature to 60-65 °C and maintain for an additional 60 minutes.

-

Precipitation: Add water (60 mL) to the reaction mixture.

-

Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid product by vacuum filtration.

-

Drying: Dry the collected solid in a vacuum oven at 45 °C to afford 1,6-DMN as a white to pale yellow powder.

Characterization Data

A synthesized batch should be validated against known physical constants.

| Property | Value | Source |

| CAS Number | 3900-49-0 | [6][7][8][9] |

| Molecular Formula | C₁₂H₁₂O₂ | [6][8] |

| Molecular Weight | 188.22 g/mol | [6][8][9] |

| Appearance | White to pale yellow crystalline powder | [7][10] |

| Melting Point | 56-60 °C | [6][9] |

Core Photophysical Characterization: Absorption and Emission

The interaction of 1,6-DMN with light is governed by its electronic structure, specifically the π-system of the naphthalene core. The methoxy groups act as electron-donating auxochromes, influencing the energy levels and thus the absorption and emission wavelengths.

UV-Visible Absorption Spectroscopy

The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited electronic state. For naphthalene derivatives, this typically occurs in the UV region.

-

Expected Profile: 1,6-DMN is expected to exhibit absorption maxima characteristic of a substituted naphthalene ring, likely in the 250-350 nm range. The spectrum will show multiple bands corresponding to different electronic transitions (e.g., S₀ → S₁ and S₀ → S₂).

Fluorescence Emission Spectroscopy

Fluorescence is the emission of light as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀).

-

Stokes Shift: The energy difference between the peak absorption and peak emission wavelength is known as the Stokes Shift.[11] A larger Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and simplifies the optical detection setup.

-

Environmental Sensitivity: The precise position and intensity of the emission peak can be highly sensitive to the molecule's local environment, a property known as solvatochromism.

Diagram: Workflow for Photophysical Characterization

Caption: Experimental workflow for the comprehensive photophysical characterization of 1,6-DMN.

Quantitative Photophysical Parameters

To fully characterize a fluorophore, we must move beyond spectral shapes to quantitative metrics of its performance: the fluorescence quantum yield and lifetime.

Fluorescence Quantum Yield (Φf)

The quantum yield is the ultimate measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[12][13] It is a dimensionless quantity ranging from 0 to 1. A higher Φf indicates a brighter fluorophore.

The most common method for determining Φf is the comparative method, where the fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield.[14]

Equation for Relative Quantum Yield Calculation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)[14]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscript X denotes the test sample (1,6-DMN) and ST denotes the standard.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

-

Standard Selection: Choose a suitable standard with an emission range that overlaps with 1,6-DMN (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54, or a naphthalene derivative with a known quantum yield).[14]

-

Solution Preparation: Prepare a series of five dilutions for both the 1,6-DMN sample and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Causality Note: Keeping absorbance below 0.1 is crucial to minimize inner filter effects, where emitted light is reabsorbed by other solute molecules, leading to an underestimation of the true fluorescence intensity.

-

-

Absorption Measurement: Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).

-

Data Processing:

-

Correct the emission spectra for the instrument's response function.

-

Integrate the area under the corrected emission spectrum for each solution.

-

-

Analysis: For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) against the absorbance at the excitation wavelength (X-axis). The plot should be linear.

-

Calculation: Determine the gradient (slope) of the line for both the sample (Gradₓ) and the standard (Gradₛₜ). Use the equation above to calculate the quantum yield of 1,6-DMN (Φₓ).

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[15] It is an intrinsic property of a fluorophore and is typically in the nanosecond range.[11] Lifetime measurements are valuable for distinguishing fluorophores with overlapping spectra and for sensing applications, as the lifetime can be modulated by environmental factors.

The most common technique for measuring fluorescence lifetime is Time-Correlated Single Photon Counting (TCSPC). This involves exciting the sample with a pulsed light source (e.g., a laser or LED) and measuring the time delay between the excitation pulse and the detection of the emitted photons.

Environmental Sensitivity: Probing Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a solute changes with the polarity of the solvent.[16] This effect arises from differential solvation of the ground and excited states of the molecule.[16][17] Probing the solvatochromism of 1,6-DMN is essential to understand its potential as an environmental sensor or polarity-sensitive probe.

-

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy gap and a red shift (bathochromic shift) in the emission spectrum.

-

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will cause a blue shift (hypsochromic shift).

Diagram: Investigating Solvatochromic Effects

Caption: Logical flow for studying the solvatochromic properties of this compound.

Example Data Table for Solvatochromism Study

This table illustrates how experimental results from a solvatochromism study would be presented. The values are hypothetical and serve as a template for data acquisition.

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | 330 | 355 | 2180 |

| Toluene | 33.9 | 332 | 360 | 2405 |

| Chloroform | 39.1 | 333 | 368 | 2990 |

| Ethanol | 51.9 | 335 | 380 | 3850 |

| Acetonitrile | 46.0 | 334 | 375 | 3540 |

Applications and Future Directions

While primarily known as a synthetic intermediate for pharmaceuticals and other fine chemicals, the intrinsic fluorescence of the 1,6-DMN core opens avenues for its use in materials science and chemical biology.[4]

-

Fluorescent Probes: The naphthalene scaffold can be further functionalized to create probes that target specific cellular components or respond to changes in the local environment (e.g., pH, ion concentration, viscosity).[2][18][19] The sensitivity of methoxynaphthalenes to their environment makes them promising candidates for such applications.

-

Building Block for Advanced Materials: 1,6-DMN can serve as a building block for larger conjugated systems, including organic light-emitting diodes (OLEDs) and fluorescent polymers.

-

Drug Development: As an intermediate, it is used in the synthesis of molecules with therapeutic potential, such as those for treating depression and Parkinson's disease.[4] Understanding its photophysical properties could enable the development of fluorescent analogs for mechanism-of-action or drug-distribution studies.

References

- 1. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]

- 2. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 3900-49-0 | FD22206 | Biosynth [biosynth.com]

- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. This compound 97 3900-49-0 [sigmaaldrich.com]

- 10. CAS 3900-49-0: this compound | CymitQuimica [cymitquimica.com]

- 11. nathan.instras.com [nathan.instras.com]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. Applications of Fluorescence Technology for Rapid Identification of Marine Plastic Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvatochromism - Wikipedia [en.wikipedia.org]

- 17. cris.huji.ac.il [cris.huji.ac.il]

- 18. benchchem.com [benchchem.com]

- 19. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 1,6-Dimethoxynaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for the design and synthesis of novel therapeutic agents.[1] Derivatives of naphthalene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, several FDA-approved drugs, such as the antibacterial nafcillin and the anti-inflammatory naproxen, feature the naphthalene core, underscoring its therapeutic significance.[1][4]

This technical guide focuses on the biological activities of 1,6-dimethoxynaphthalene derivatives. Due to a scarcity of direct research on this specific substitution pattern, this document leverages data from closely related 6-methoxynaphthalene derivatives as a predictive surrogate, offering valuable insights into their potential therapeutic applications. The following sections provide a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Anticancer Activity

Derivatives of methoxynaphthalene have shown promising potential as anticancer agents.[4] Research into 6-methoxynaphthalene derivatives, structurally analogous to this compound compounds, has revealed significant cytotoxic effects against human cancer cell lines.

Quantitative Data: Cytotoxicity of 6-Methoxynaphthalene Derivatives

The following table summarizes the in vitro cytotoxic activity of selected 6-methoxynaphthalene derivatives against the HCT-116 human colon cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | IC50 (µM) against HCT-116 |

| 6b | 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide | 8.09 |

| 6c | 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)-N-(pyridin-2-yl)benzenesulfonamide | 6.57 |

| 6d | 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)-N-(thiazol-2-yl)benzenesulfonamide | 7.10 |

| 16 | 2-(6-methoxynaphthalen-2-yl)-N'-(4-sulfamoylphenyl)propanehydrazide | 8.30 |

| Doxorubicin | (Reference Drug) | 7.10 |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The following protocol outlines the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cytotoxicity by measuring cellular protein content.

Materials and Reagents:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with distilled water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Proposed Signaling Pathway: Inhibition of AKR1C3

Molecular modeling studies of active 6-methoxynaphthalene derivatives suggest a potential mechanism of action involving the inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is an enzyme implicated in the biosynthesis of androgens and the metabolism of prostaglandins, and its overexpression is associated with the progression of various cancers. By inhibiting AKR1C3, these compounds may disrupt downstream signaling pathways that promote cancer cell proliferation and survival.

Antimicrobial and Anti-inflammatory Activities

While specific studies on this compound derivatives are limited, the broader class of naphthalene derivatives has demonstrated significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Various methoxynaphthalene derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5] For instance, certain 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown potent antibacterial and antifungal activities, in some cases comparable to standard drugs like Ampicillin and Fluconazole.[5] The presence of lipophilic groups, such as the methoxy group, is often associated with enhanced antimicrobial efficacy.[5]

General Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method): This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Naphthalene derivatives have also been investigated for their anti-inflammatory effects.[6] For example, compounds with a 2-methoxynaphthalene core have been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.[7] Some of these derivatives have exhibited potent anti-inflammatory activity.[6] The mechanism of action for many anti-inflammatory naphthalene derivatives, such as naproxen, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[4]

General Experimental Protocol for Carrageenan-Induced Paw Edema Assay:

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally.

-

Induction of Inflammation: A solution of carrageenan is injected into the paw of the animals to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of treated animals to that of a control group.

Conclusion

While direct and extensive research on the biological activities of this compound derivatives is currently lacking, the available data on structurally similar 6-methoxynaphthalene derivatives provide a strong rationale for their further investigation. The promising anticancer activity against colon cancer cells, coupled with a plausible mechanism of action involving the inhibition of AKR1C3, highlights a clear path for future drug discovery efforts. Furthermore, the established antimicrobial and anti-inflammatory potential of the broader naphthalene class suggests that this compound derivatives may also possess these valuable therapeutic properties. This technical guide serves as a foundational resource to encourage and direct further research into this promising class of compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1,6-Dimethoxynaphthalene: A Journey Through its Discovery and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. 1,6-Dimethoxynaphthalene, a seemingly simple aromatic ether, holds a significant place in the annals of organic chemistry, evolving from a laboratory curiosity to a valuable building block in modern synthetic endeavors. This in-depth technical guide navigates the historical landscape of its discovery, delves into the intricacies of its synthesis, and presents key data and experimental protocols for its preparation.

From Naphthalene to a Dihydroxy Precursor: The Genesis of a Synthesis

The story of this compound begins not with the compound itself, but with its precursor, 1,6-dihydroxynaphthalene. The late 19th and early 20th centuries witnessed a surge in the exploration of naphthalene chemistry, driven by the burgeoning dye industry. The foundational work on the synthesis of dihydroxynaphthalenes involved a two-step process: the sulfonation of naphthalene followed by caustic fusion.

Initially, naphthalene is treated with sulfuric acid to yield a mixture of naphthalenedisulfonic acids. The position of the sulfonic acid groups is highly dependent on reaction conditions such as temperature and reaction time. To obtain the 1,6-isomer, specific conditions are required to favor its formation over other isomers like the 1,5-naphthalenedisulfonic acid.

The Advent of this compound: A Methylation Milestone

With 1,6-dihydroxynaphthalene in hand, the path to this compound was paved through a classic Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a base, followed by reaction with a methylating agent.

Early methodologies likely employed dimethyl sulfate as the methylating agent, a reagent that remains a common choice in modern syntheses. The reaction proceeds by the nucleophilic attack of the naphthoxide ions on the electrophilic methyl groups of dimethyl sulfate, resulting in the formation of the dimethoxy ether.

While the historical first synthesis of this compound is not definitively documented in readily accessible literature, its preparation would have been a logical extension of the established chemistry of dihydroxynaphthalenes and ether synthesis in the early 20th century.

Modern Synthetic Protocols: Efficiency and Optimization

Over the decades, the synthesis of this compound has been refined to improve yield, purity, and safety. Modern protocols still largely rely on the O-methylation of 1,6-dihydroxynaphthalene but with significant optimizations.

Key improvements include the use of phase-transfer catalysts to enhance the reaction rate and efficiency, particularly when using inorganic bases in organic solvents. The choice of solvent, base, and the stoichiometry of the reagents have been extensively studied to maximize the yield and minimize the formation of byproducts.

Below, we provide a detailed experimental protocol for a modern, efficient synthesis of this compound.

Quantitative Data Summary

For ease of comparison and reference, the following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Melting Point | 58-60 °C |

| Boiling Point | 313.6 °C at 760 mmHg |

| CAS Number | 3900-49-0 |

Experimental Protocols

Synthesis of this compound via O-Methylation of 1,6-Dihydroxynaphthalene

This protocol is a representative example of a modern, optimized procedure.

Materials:

-

1,6-Dihydroxynaphthalene

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

Procedure:

-

To a solution of 1,6-dihydroxynaphthalene (1.0 eq) in toluene, add tetrabutylammonium bromide (0.05 eq) as a phase-transfer catalyst.

-

Add a 50% aqueous solution of sodium hydroxide (2.5 eq) to the mixture with vigorous stirring.

-

Slowly add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature below 40 °C.

-

After the addition is complete, continue stirring the mixture at 60 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a crystalline solid.

Visualizing the Synthetic Pathway

The logical relationship of the historical synthesis of this compound can be visualized as a clear workflow.

Caption: Historical synthetic route to this compound.

This comprehensive overview provides a foundational understanding of this compound, from its historical roots in the exploration of naphthalene chemistry to its refined synthesis in the modern laboratory. For researchers and developers, this knowledge is crucial for leveraging this versatile intermediate in the creation of novel pharmaceuticals and advanced materials.

A Theoretical Investigation of the Electronic Structure of 1,6-Dimethoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of 1,6-dimethoxynaphthalene. While direct, in-depth theoretical studies on this specific isomer are not extensively published, this document outlines a robust computational protocol based on established practices for analogous naphthalene derivatives and methoxy-substituted aromatic compounds. This guide serves as a "how-to" for researchers seeking to model and understand the electronic properties of this compound, which are crucial for applications in materials science and drug design.

Introduction to the Electronic Structure of Methoxynaphthalenes

Naphthalene derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) utilized in various scientific and industrial fields. The addition of substituent groups, such as methoxy (-OCH₃) groups, can significantly alter the electronic properties of the naphthalene core. These alterations, in turn, influence the molecule's reactivity, photophysical behavior, and potential biological activity. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is paramount for predicting these properties. Theoretical and computational chemistry provide powerful tools for this purpose, offering insights that complement experimental findings.

This guide focuses on this compound, detailing the computational workflows and theoretical underpinnings necessary to elucidate its electronic characteristics.

Theoretical and Computational Methodologies

The investigation of the electronic structure of molecules like this compound predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method. For studying excited states and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.

Ground-State Electronic Structure Calculations

A typical computational protocol for determining the ground-state electronic properties involves the following steps:

-

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Analysis: From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

A widely used and reliable level of theory for these calculations is DFT employing the B3LYP functional with a 6-311++G(d,p) basis set.[1][2]

Excited-State and UV-Vis Spectra Calculations

To understand the photophysical properties of this compound, TD-DFT calculations are performed on the optimized ground-state geometry. This method allows for the prediction of the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths.[3][4]

The following diagram illustrates the general workflow for the theoretical study of the electronic structure of a molecule like this compound.

References

An In-depth Technical Guide to 1,6-Dimethoxynaphthalene for Researchers and Drug Development Professionals

Introduction: 1,6-Dimethoxynaphthalene is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other functional materials. Its naphthalene core provides a versatile scaffold for the development of complex molecular architectures. This technical guide offers a comprehensive overview of commercially available this compound, detailed synthesis protocols, and insights into its role in drug discovery and development, particularly as a precursor to pharmacologically active compounds.

Commercial Availability of this compound

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. Several chemical suppliers offer this compound in various quantities and purities. The following table summarizes the offerings from prominent commercial vendors.

| Supplier | Purity | Available Quantities | Additional Information |

| Thermo Scientific Chemicals | ≥98.0% (GC) | 1 g, 5 g | Formulated as crystals or powder, with a melting point of 54.0-61.0 °C.[1] |

| Key Organics | >90% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | Larger quantities available upon request. |

| Biosynth | Not specified | 10 g, 25 g, 50 g, 100 g | Described as a chiral molecule for pharmaceutical synthesis.[2] |